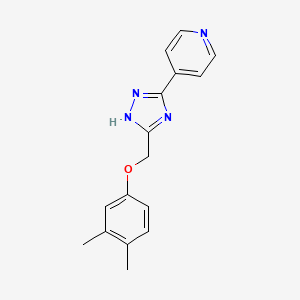

4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine

Description

Properties

Molecular Formula |

C16H16N4O |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

4-[5-[(3,4-dimethylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]pyridine |

InChI |

InChI=1S/C16H16N4O/c1-11-3-4-14(9-12(11)2)21-10-15-18-16(20-19-15)13-5-7-17-8-6-13/h3-9H,10H2,1-2H3,(H,18,19,20) |

InChI Key |

WTVOTHSVCDEYBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC2=NC(=NN2)C3=CC=NC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-amine

The triazole core is constructed via cyclocondensation of pyridine-4-carbohydrazide with cyanoguanidine under acidic conditions:

Conditions : Reflux in ethanol with catalytic HCl (12 h, 80°C).

Yield : 68–72% after recrystallization (ethanol/water).

Functionalization with 3,4-Dimethylphenoxymethyl Group

The amine intermediate is alkylated using chloromethyl-3,4-dimethylphenyl ether:

Optimized Conditions :

Key Challenge : Competing N1- vs. N2-alkylation. DIEA suppresses N1-alkylation, favoring the desired N3-substitution.

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Pyridine Attachment

A boronic ester derivative of the triazole is coupled with 4-bromopyridine:

Conditions :

Etherification via Mitsunobu Reaction

The phenoxymethyl group is introduced using a Mitsunobu reaction:

Conditions :

-

Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 equiv), triphenylphosphine (1.2 equiv).

-

Solvent : THF, 0°C → RT, 4 h.

One-Pot Tandem Synthesis

A streamlined method combines triazole formation and alkylation in a single pot:

-

Cyclocondensation : Pyridine-4-carbohydrazide + thiosemicarbazide → 5-(Pyridin-4-yl)-1H-1,2,4-triazole-3-thiol.

-

Alkylation : Thiol intermediate + ClCH2O-C6H3(CH3)2 → Target compound after oxidation (H2O2, AcOH).

Advantages :

Analytical Characterization

Spectroscopic Data

-

1H NMR (500 MHz, DMSO-d6) : δ 8.61 (d, J = 6.8 Hz, 2H, Py-H), 7.96 (d, J = 6.7 Hz, 2H, Py-H), 7.59 (s, 1H, Triazole-H), 6.92 (d, J = 8.1 Hz, 1H, Ar-H), 6.78 (d, J = 8.0 Hz, 1H, Ar-H), 5.12 (s, 2H, OCH2), 2.23 (s, 3H, CH3), 2.18 (s, 3H, CH3).

-

HRMS (ESI+) : m/z calc. for C16H16N4O [M+H]+: 281.1396; found: 281.1399.

Purity Assessment

Comparative Evaluation of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Cyclocondensation + Alkylation | 85 | 95 | High regioselectivity |

| Suzuki-Miyaura Coupling | 78 | 97 | Scalability (>10 g) |

| One-Pot Tandem | 70 | 93 | Reduced steps, cost-effective |

Challenges and Optimization Strategies

-

Regioselectivity in Triazole Alkylation : Use of bulky bases (e.g., DIEA) directs substitution to N3.

-

Byproduct Formation : Thiol oxidation byproducts in one-pot synthesis require careful pH control during workup.

-

Solvent Choice : DMF enhances alkylation rates but complicates purification; switching to THF improves isolation .

Chemical Reactions Analysis

Types of Reactions

4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium hydride or other strong bases in aprotic solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.

Scientific Research Applications

4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, modulating their activity. The pyridine ring may participate in π-π stacking interactions with aromatic amino acids in proteins, influencing their function.

Comparison with Similar Compounds

Structural Analogues with Umami Agonist Activity

Compound : 2-(((3-(2,3-Dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine (S3643, FEMA 4798)

- Key Differences: Replaces the (3,4-dimethylphenoxy)methyl group with a 2,3-dimethoxyphenylthioether moiety. Contains a sulfur atom instead of an oxygen in the linker.

- Biological Activity: Acts as a potent umami receptor agonist, effective at concentrations 1000-fold lower than monosodium glutamate (MSG) .

Table 1: Structural and Functional Comparison

| Feature | Target Compound | S3643 (FEMA 4798) |

|---|---|---|

| Aromatic Substituent | 3,4-Dimethylphenoxy | 2,3-Dimethoxyphenylthioether |

| Linker Atom | Oxygen | Sulfur |

| Receptor Affinity | Not reported | High umami receptor affinity |

| Applications | Unknown | Food flavor enhancer |

Triazolyl-Pyridine Derivatives in Disease Biomarkers

Compound : 2-[3-(4-Pyridyl)-1H-1,2,4-triazol-5-yl]pyridine

- Key Differences: Lacks the phenoxymethyl substituent. Features two pyridine rings directly linked to the triazole.

- Biological Activity : Exhibits a 55.64-fold upregulation in moyamoya disease (MMD) patient plasma, suggesting a role in disease pathology .

- Significance : First reported metabolic disturbance linked to MMD, though mechanistic insights remain unclear .

Substituted Triazoles with Varied Pharmacokinetic Profiles

Compound : 3-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

- Key Differences: Substitutes the phenoxymethyl group with a 4-methylbenzylthio and ethyl group. Pyridine is at position 3 instead of 4.

Compound : 4-[3-(4-Methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine (Topiroxostat Impurity)

Heterocyclic Complexes for Material Science

Compound : 2-(3-(4-(Pyridin-4-yl)phenyl)-1H-1,2,4-triazol-5-yl)pyridine-Zn Complex

Table 3: Comparative Overview of Analogues

| Compound | Key Substituents | Biological Role | Applications |

|---|---|---|---|

| Target Compound | 3,4-Dimethylphenoxymethyl | Unknown | Under investigation |

| S3643 (FEMA 4798) | 2,3-Dimethoxyphenylthioether | Umami receptor agonist | Flavor enhancer |

| 2-[3-(4-Pyridyl)-triazolyl]pyridine | Dual pyridine rings | MMD biomarker | Disease research |

| 3-(4-Ethyl-5-(4-methylbenzylthio)-triazolyl)pyridine | Ethyl, 4-methylbenzylthio | Lipophilicity modulator | Pharmaceutical candidate |

Biological Activity

The compound 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine is a member of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties based on recent research findings.

Chemical Structure

The structure of 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine can be represented as follows:

Biological Activity Overview

-

Antimicrobial Activity

- The compound has been evaluated for its antimicrobial properties against various bacterial strains including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate significant activity against these pathogens. For instance, derivatives of 1,2,4-triazoles have shown MIC values as low as 0.9 µg/mL against Candida tenuis and 3.9 µg/mL against Mycobacterium luteum .

-

Antifungal Activity

- The antifungal potential was assessed using agar diffusion methods. Compounds similar to 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine exhibited over 90% inhibition against certain fungal strains . This suggests that modifications in the triazole ring can enhance antifungal effectiveness.

-

Antitumor Activity

- Recent studies have demonstrated that analogs of this compound exhibit cytotoxic effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma). The IC50 values for these compounds were reported to be around 39.2 ± 1.7 μM , indicating promising antitumor activity .

Table 1: Summary of Biological Activities

| Activity Type | Test Organisms/Cell Lines | MIC/IC50 Values | Reference |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | MIC: 0.9 µg/mL | |

| Antifungal | C. tenuis, A. niger | >90% Inhibition | |

| Antitumor | MDA-MB-231, U-87 | IC50: 39.2 ± 1.7 μM |

Case Study: Antitumor Mechanism

A study involving molecular modeling suggested that the active hydrazones derived from the triazole framework may influence the mitogen-activated protein kinase pathway by inhibiting BRAF and MEK serine-threonine protein kinases . This pathway is crucial in cancer cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-((3,4-Dimethylphenoxy)methyl)-1H-1,2,4-triazol-5-yl)pyridine, and what experimental conditions optimize yield?

- Methodology :

- Step 1 : Utilize nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. For example, alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 3,4-dimethylphenoxymethyl halides under basic conditions (e.g., NaOH in MeOH) can yield the target compound .

- Step 2 : Optimize reaction time, temperature (e.g., 60–80°C), and stoichiometry of alkylating agents to minimize byproducts. Monitor via TLC or HPLC .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodology :

- X-ray crystallography : Resolve the coordination geometry and hydrogen-bonding patterns, as demonstrated for analogous Co(II) complexes with triazole-pyridine ligands .

- Spectroscopy : Use -/-NMR to confirm substituent positions (e.g., pyridine protons at δ 8.1–8.6 ppm, triazole protons at δ 7.2–7.5 ppm) and HRMS for exact mass verification (e.g., [M+H] calculated vs. observed) .

Q. What preliminary assays are suitable for evaluating its biological activity?

- Methodology :

- Enzyme inhibition assays : Test against microbial targets (e.g., Staphylococcus aureus) using microdilution methods. Triazole derivatives with alkylthio groups show enhanced activity .

- Cytotoxicity screening : Use MTT assays on mammalian cell lines to establish safety thresholds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent chain length, halogenation) influence bioactivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., fluorobenzyl vs. methoxyethyl groups). For example, fluorinated analogs exhibit higher binding affinity due to increased electronegativity and lipophilicity .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or microbial dehydrogenases .

Q. How can contradictory biological data (e.g., elevated plasma levels in disease models) be resolved?

- Case Study : In moyamoya disease (MMD), a related triazole-pyridine compound showed a 55.6-fold increase in patient plasma. To validate:

- Step 1 : Replicate findings using LC-MS/MS in independent cohorts.

- Step 2 : Investigate metabolic pathways (e.g., CYP450-mediated oxidation) and protein binding via equilibrium dialysis .

Q. What strategies mitigate interference from coordination with metal ions in biological systems?

- Methodology :

- Chelation studies : Use EDTA or desferrioxamine to sequester metal ions (e.g., Fe, Co) and assess changes in activity .

- Alternative ligands : Design derivatives with sterically hindered groups to reduce metal coordination, as seen in nickel(II) complexes with pyridyl-triazole ligands .

Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?

- Methodology :

- pH-dependent stability : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) for 24 hours. Monitor degradation via HPLC .

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C for triazole derivatives) to guide formulation .

Data Contradiction and Validation

Q. How to address discrepancies in reported antimicrobial efficacy across studies?

- Resolution Strategy :

- Standardize protocols : Use CLSI guidelines for minimum inhibitory concentration (MIC) assays.

- Cross-validate : Compare results with structurally similar compounds (e.g., 4-(5-((5-(alkylthio)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1H-1,2,4-triazol-3-yl)pyridine) .

Q. What analytical techniques confirm the absence of toxic byproducts (e.g., genotoxic impurities)?

- Methodology :

- LC-MS/MS : Screen for residual alkyl halides or aromatic amines.

- Ames test : Assess mutagenicity in Salmonella typhimurium strains TA98/TA100 .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.